molecular formula C5H6ClNO2 B123221 2,6-Dihydroxypyridine hydrochloride CAS No. 10357-84-3

2,6-Dihydroxypyridine hydrochloride

Cat. No.: B123221
CAS No.: 10357-84-3
M. Wt: 147.56 g/mol
InChI Key: HNWWAWKDVFVJRG-UHFFFAOYSA-N
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Description

2,6-Dihydroxypyridine hydrochloride: is a chemical compound with the molecular formula C5H6ClNO2. It is a derivative of 2,6-dihydroxypyridine, which is an alkaloid. This compound is known for its role as an intermediate in the degradation of nicotine by certain bacteria. It appears as a colorless crystalline solid and is soluble in water .

Mechanism of Action

Target of Action

The primary target of 2,6-Dihydroxypyridine hydrochloride is the voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels . These channels are responsible for regulating the entry of extracellular calcium into muscle cells, which in turn stimulates muscular contraction of blood vessels .

Mode of Action

This compound works by binding to and blocking these voltage-gated L-type calcium channels . By blocking these channels, it is able to decrease blood vessel contraction, leading to a sustained vasodilation . This in turn reduces vascular resistance of arterial blood vessels, leading to a drop in blood pressure .

Biochemical Pathways

2,6-Dihydroxypyridine is a key intermediate in the degradation of nicotine by certain bacteria . The enzyme 2,6-dihydroxypyridine-3-hydroxylase, which is produced in Escherichia coli, is responsible for catalyzing the sixth step of nicotine degradation in the bacterium Arthrobacter nicotinovoran . This enzyme hydroxylates 2,6-dihydroxypyridine by hydroperoxy-FAD .

Pharmacokinetics

Its solubility in water (41g/l) suggests that it may have good bioavailability .

Result of Action

The result of the action of this compound is a decrease in blood pressure due to the vasodilation of arterial blood vessels . This can be beneficial in conditions that relate to increased vascular resistance, or increased contraction of blood vessels .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the enzyme 2,6-dihydroxypyridine-3-hydroxylase, which is involved in its mechanism of action, is produced in Escherichia coli . Therefore, the presence and activity of this bacterium in the environment can potentially influence the action of this compound.

Future Directions

The enzyme catalyzing the hydrolytic cleavage of 2,6-dihydroxypseudooxynicotine to 2,6-dihydroxypyridine and gamma-N-methylaminobutyrate was found to be encoded on pAO1 of Arthrobacter nicotinovorans . This new enzyme answers an old question about nicotine catabolism and may be the first C–C bond hydrolase .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dihydroxypyridine hydrochloride can be synthesized from 2,6-dimethoxypyridine through a hydrolysis reaction. The process involves the use of hydrochloric acid and acetic acid under controlled conditions. The reaction is typically carried out in a microwave irradiator at 140°C and 0.51 MPa for 10 minutes. The reaction mixture is then neutralized, extracted, and crystallized to obtain the final product .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dihydroxypyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Monooxygenase enzymes and molecular oxygen.

    Hydroxylation: Hydroperoxy-FAD and NADH.

    Substitution: Strong nucleophiles such as sodium hydroxide or potassium hydroxide.

Major Products Formed:

Comparison with Similar Compounds

  • 2,3-Dihydroxypyridine
  • 2,6-Dimethoxypyridine
  • 2,6-Pyridinedimethanol
  • 4,6-Dihydroxypyrimidine

Comparison: 2,6-Dihydroxypyridine hydrochloride is unique due to its specific role in the microbial degradation of nicotine. Unlike its analogs, it is specifically hydroxylated by 2,6-dihydroxypyridine-3-hydroxylase, making it a crucial intermediate in this metabolic pathway. Its ability to form stable complexes with metal ions also distinguishes it from other similar compounds .

Properties

IUPAC Name

6-hydroxy-1H-pyridin-2-one;hydrochloride
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InChI

InChI=1S/C5H5NO2.ClH/c7-4-2-1-3-5(8)6-4;/h1-3H,(H2,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWWAWKDVFVJRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

626-06-2 (Parent)
Record name 6-Hydroxy-2-oxopyridinium chloride
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DSSTOX Substance ID

DTXSID40145904
Record name 6-Hydroxy-2-oxopyridinium chloride
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Molecular Weight

147.56 g/mol
Source PubChem
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Physical Description

Yellow-green hygroscopic solid; [Alfa Aesar MSDS]
Record name 2,6-Dihydroxypyridine hydrochloride
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CAS No.

10357-84-3
Record name 2(1H)-Pyridinone, 6-hydroxy-, hydrochloride (1:1)
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Record name 6-Hydroxy-2-oxopyridinium chloride
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Record name 2,6-Dihydroxypyridine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of using 2,6-dihydroxypyridine hydrochloride in the synthesis of the novel calix[4]resorcinarene analog?

A1: The paper highlights the use of this compound as a key starting material in synthesizing a new phosphorus-containing analog of calix[4]resorcinarene []. This is significant because traditional calix[4]resorcinarenes are synthesized from resorcinol. By utilizing this compound, the researchers introduce a nitrogen atom into the macrocyclic structure. This modification could potentially lead to different complexation properties and applications compared to traditional calix[4]resorcinarenes. The presence of nitrogen allows for further functionalization and potential coordination with metal ions, broadening the potential applications of these macrocycles.

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